molecular formula C17H12ClFN2OS2 B2966332 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 338957-69-0

2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2966332
CAS No.: 338957-69-0
M. Wt: 378.86
InChI Key: AXJOUIXPBQINOV-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a thiazole ring, an amide group, a sulfanyl group, and aromatic rings with chlorine and fluorine substituents . These functional groups suggest that this compound could have interesting biological activities.


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the thiazole ring, followed by various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The chlorophenyl and fluorophenyl groups are likely to contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and boiling point .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

A key area of research for derivatives similar to 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide focuses on their cytotoxic activities against cancer cell lines. For instance, certain sulfonamide derivatives, synthesized using similar compounds as intermediates, have shown promising in vitro anticancer activity against breast and colon cancer cell lines. The potent cytotoxic effects against these cell lines highlight the potential of such compounds in developing new cancer therapies (Ghorab et al., 2015).

Antimicrobial Applications

Another significant area of research for compounds related to this compound is their antimicrobial properties. Various derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. These studies suggest the potential of such compounds in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Badiger et al., 2013).

Pharmacological Evaluation

The pharmacological properties of derivatives of this compound have also been a subject of study. These investigations include evaluating antibacterial, anti-enzymatic potentials, and assessing cytotoxic behaviors, providing a comprehensive understanding of the therapeutic potential of these compounds. Such evaluations are crucial in the development of new drugs with specific pharmacological targets (Nafeesa et al., 2017).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and environmental impact .

Future Directions

Future research could explore the biological activities of this compound, its mechanism of action, and potential applications in medicine or other fields .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS2/c18-12-3-7-14(8-4-12)23-10-16(22)21-17-20-15(9-24-17)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJOUIXPBQINOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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